molecular formula C13H16N2O3 B14062835 1-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine

1-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine

Cat. No.: B14062835
M. Wt: 248.28 g/mol
InChI Key: RQQFYYNQHFAYJW-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone is a heterocyclic compound that features a unique combination of a benzo-dioxin ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with piperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using halogenated compounds as reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride: A closely related compound with similar structural features.

    (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone acetate: Another derivative with different counterions.

Uniqueness

What sets (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone apart from similar compounds is its specific combination of the benzo-dioxin and piperazine moieties, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl(piperazin-1-yl)methanone

InChI

InChI=1S/C13H16N2O3/c16-13(15-5-3-14-4-6-15)10-1-2-11-12(9-10)18-8-7-17-11/h1-2,9,14H,3-8H2

InChI Key

RQQFYYNQHFAYJW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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